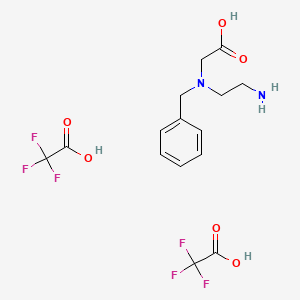

N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate), 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

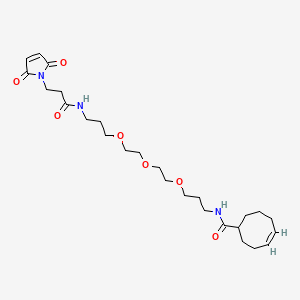

N-(2-Aminoethyl)maleimide trifluoroacetate salt is a thiol reactive cross-linking agent . It’s commonly used as a crosslinking agent to form covalent bonds between polymeric precursors . It’s also used in the synthesis of maleimide-functionalized heparin hydrogels by introducing maleimide functional groups to molecules, enabling subsequent bioconjugation .

Molecular Structure Analysis

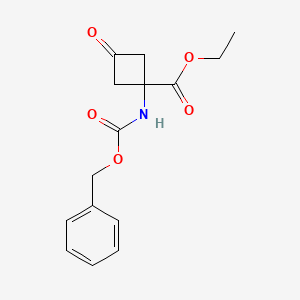

The molecular structure of similar compounds, such as N-(2-Aminoethyl)maleimide, includes an amine group and a maleimide group . The exact structure of “N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate), 98%” would need to be determined through methods like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

As a thiol-reactive cross-linking agent, N-(2-Aminoethyl)maleimide can react with thiol groups in other molecules to form covalent bonds . This property is often used in the preparation of hydrogels and other polymer-based materials .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate), 98%” would depend on its specific structure. For similar compounds, properties such as solubility, melting point, and boiling point can be determined experimentally .Applications De Recherche Scientifique

LC-MS/MS Study of Degradation Processes

The stability and degradation pathways of similar compounds are critical for understanding their environmental and pharmacological impacts. For instance, a study employed LC-MS/MS to investigate the degradation of nitisinone, revealing how its stability varies under different conditions and identifying major degradation products (Barchańska et al., 2019). Such research is pivotal for assessing the environmental persistence and safety of chemical substances.

Applications in Organic Electronics

The development of organic electronics has benefited from the exploration of novel organic semiconductors, such as BODIPY-based materials. These substances have shown promise in OLED devices due to their tunable properties, from green to near-IR emitters, highlighting the potential of specific organic compounds in advanced technological applications (Squeo & Pasini, 2020).

Nitrogen Management in Agriculture

Understanding nitrogen (N) responses and management in crops underlines the importance of specific amino acids and related compounds in agricultural sciences. For example, strategies to improve nitrogen use efficiency and counteract abiotic stresses in cotton have been reviewed, indicating the significance of compounds like aminoethoxyvinylglycine in enhancing plant resilience (Khan et al., 2017).

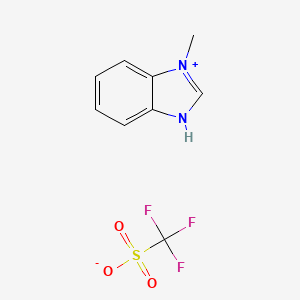

Ionic Liquids for Sustainable Solvents

The study of ionic liquids and their phase behavior with various solutes emphasizes the role of specific chemical functionalities in creating environmentally friendly solvents. These compounds' unique interactions and solubility profiles offer insights into their potential applications in green chemistry (Visak et al., 2014).

Biomass Conversion Technologies

Research on converting plant biomass into valuable chemicals, such as furan derivatives, showcases the application of specific chemical processes in creating sustainable materials and fuels. This area underscores the importance of understanding the chemical properties and reactivity of compounds for industrial applications (Chernyshev et al., 2017).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) is thiol groups . This compound is a thiol-reactive cross-linking agent , which means it can form covalent bonds with thiol groups, typically found in cysteine residues of proteins.

Mode of Action

N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) interacts with its targets by forming covalent bonds . This interaction is facilitated by the maleimide group in the compound, which reacts with the thiol group in the target molecule . The result of this interaction is the formation of a stable thioether bond .

Result of Action

The result of the action of N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) is the formation of covalent bonds with thiol groups, leading to the cross-linking of proteins . This can have various effects at the molecular and cellular level, depending on the specific proteins that are modified.

Propriétés

IUPAC Name |

2-[2-aminoethyl(benzyl)amino]acetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.2C2HF3O2/c12-6-7-13(9-11(14)15)8-10-4-2-1-3-5-10;2*3-2(4,5)1(6)7/h1-5H,6-9,12H2,(H,14,15);2*(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHUEIAHVSDMDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCN)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F6N2O6 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.30 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) | |

CAS RN |

2451065-67-9 |

Source

|

| Record name | N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride](/img/structure/B6286641.png)

![O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate](/img/structure/B6286687.png)